Ethyl 3,5-dimethylbenzoate
Overview
Description
Ethyl 3,5-dimethylbenzoate is a chemical compound that is closely related to various benzene derivatives, particularly those with methyl groups as substituents on the benzene ring. While the specific compound "Ethyl 3,5-dimethylbenzoate" is not directly mentioned in the provided papers, we can infer some information based on closely related compounds such as 3,5-dimethylbenzoic acid and other ethyl esters of substituted benzoic acids.
Synthesis Analysis
The synthesis of related compounds involves various organic chemistry techniques. For instance, the synthesis of Ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate involves the use of NMR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction . Similarly, the synthesis of Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . These methods could potentially be adapted for the synthesis of Ethyl 3,5-dimethylbenzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the structure of 3,5-dimethylbenzoic acid shows a monoclinic space group with a high degree of symmetry within the benzene ring . The crystal structure of Ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate also belongs to the monoclinic system and displays aromatic π-π stacking interactions . These findings suggest that Ethyl 3,5-dimethylbenzoate would also exhibit a well-defined crystalline structure with potential π-π interactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. The crystal packing analysis of Ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate indicates good optical properties and thermal stability . The molecular structure of 3,5-dimethylbenzoic acid reveals consistent C-C bond distances and deviations in ring angles due to substituent effects . These properties are likely to be similar in Ethyl 3,5-dimethylbenzoate, suggesting it would have comparable stability and reactivity.
Scientific Research Applications
Crystal Structures and Molecular Associations
- The study of crystal structures of compounds similar to Ethyl 3,5-dimethylbenzoate, like methyl 3,5-dimethylbenzoate, provides insights into molecular associations and bonding patterns. These structures are formed by C—H⋯O=C bonded molecules arranged into layers, which are significant in understanding intermolecular interactions and material properties (Ebersbach, Seichter, & Mazik, 2022).
Synthesis and Chemical Transformations
- Research on the synthesis and regiospecific deoxygenation of derivatives of Ethyl 3,5-dimethylbenzoate demonstrates its role in chemical transformations. These processes are crucial for developing various compounds with potential applications in different fields, such as pharmaceuticals and materials science (Bartlett, Holker, O'brien, & Simpson, 1983).
Bioactive Metabolites Production
- Ethyl 3,5-dimethylbenzoate derivatives are found in bioactive metabolites produced by endophytic fungi, like Phomopsis cassiae. These metabolites exhibit antifungal and cytotoxic activities, highlighting the compound's significance in natural product chemistry and potential pharmaceutical applications (Silva et al., 2005).
Antifungal and Cytotoxic Activities
- Studies on phenolic derivatives related to Ethyl 3,5-dimethylbenzoate have shown high antifungal activity against various fungi and moderate cytotoxic activity, indicating its potential use in developing new antifungal agents and cancer treatments (Ding et al., 2020).
Non-Linear Optical Properties
- Research into organic molecules containingcomponents like Ethyl 3,5-dimethylbenzoate reveals their significant non-linear optical properties. These properties are essential in photonics and optoelectronics, indicating the compound's potential in advanced technological applications (Józefowicz et al., 2009).
Antineoplastic Properties
- Ethyl 3,5-dimethylbenzoate and its derivatives have been studied for their antineoplastic properties. These studies are crucial in the development of new cancer treatment drugs, showcasing the compound's potential in medicinal chemistry (Markosyan et al., 2014).
Spectroscopic Analysis and Chemical Reactivity
- Spectroscopic analysis of Ethyl 3,5-dimethylbenzoate derivatives provides valuable insights into their chemical reactivity and interactions. This information is vital for understanding the compound's behavior in various chemical environments and its potential applications in chemical synthesis (Singh et al., 2013).
Photophysical Properties
- The study of photophysical properties of Ethyl 3,5-dimethylbenzoate derivatives, such as ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate, informs about their emission behavior in various solvents. This information is crucial for their potential applications in fluorescence spectroscopy and optical materials (Józefowicz et al., 2007).
Marine-Derived Compounds
- Ethyl 3,5-dimethylbenzoate derivatives have been isolated from marine-derived fungi, indicating their significance in marine natural products chemistry. These compounds have shown inhibitory activities against various pathogens, suggesting their potential in developing new antimicrobial agents (Wang et al., 2017).
Safety And Hazards
When handling Ethyl 3,5-dimethylbenzoate, it is advised to do so in a well-ventilated place and wear suitable protective clothing to avoid contact with skin and eyes . Avoid formation of dust and aerosols, and use non-sparking tools . It is also advised to prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
ethyl 3,5-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11(12)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAAVLXHNOZMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175482 | |
Record name | Ethyl 3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dimethylbenzoate | |
CAS RN |
21239-29-2 | |
Record name | Benzoic acid, 3,5-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21239-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dimethylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021239292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dimethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3,5-DIMETHYLBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRU6AP4TDJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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